molecular formula C12H11F3O2 B2670069 2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid CAS No. 2229213-71-0

2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid

Cat. No. B2670069
CAS RN: 2229213-71-0
M. Wt: 244.213
InChI Key: CODFRYFVLBCRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid” is a chemical compound with the CAS Number: 2228925-55-9 . It has a molecular weight of 244.21 . It appears in the form of an oil .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm^3, a boiling point of 188.7±35.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.7 mmHg at 25°C . It has a molar refractivity of 29.4±0.3 cm^3, a polar surface area of 37 Å^2, and a polarizability of 11.7±0.5 10^-24 cm^3 .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

This compound is used in the synthesis of diaryl-substituted anthracene derivatives which are used in blue organic light-emitting diodes (OLEDs) . These OLEDs have high thermal stability and proper frontier-energy levels, making them suitable as host materials .

Electroluminescence

The electroluminescent (EL) emission maximum of the three N, N -diphenylamino phenyl vinyl biphenyl (DPAVBi)-doped (8 wt %) devices for compounds was exhibited at 488 nm (for 1) and 512 nm (for 2 and 3) . Among them, the 1 -based device displayed the highest device performances in terms of brightness ( Lmax = 2153.5 cd·m −2 ), current efficiency (2.1 cd·A −1 ), and external quantum efficiency (0.8%), compared to the 2 - and 3 -based devices .

Visible-Light-Driven Photoredox Catalysis

The trifluoromethyl group widely prevails in pharmaceutical and agrochemical compounds, while accompanying by the development of new methodologies for trifluoromethylation . Recently, the radical trifluoromethylation by photoredox catalysis has emerged .

Pharmaceutical Applications

The trifluoromethyl (CF 3) group is considered to be a useful structural motif in many biologically active molecules . It is therefore apparent that the development of new methodologies for efficient and selective introduction of CF 3 groups into diverse skeletons has become an active and hot topic in synthetic chemistry .

Preparation of N,N -diethyl [ (α,α,α-triuoro- m -tolyl)]acetamide (DM156)

3- (Trifluoromethyl)phenylacetic acid [ (α,α,α-Trifluoro- m -tolyl)acetic acid] was used in the preparation of N,N -diethyl [ (α,α,α-triuoro- m -tolyl)]acetamide (DM156) .

Preparation of Trifloxystrobin

The present invention relates to a novel process for preparation of methyl (αE)- (α- (methoxyimino)-2- [ [ [ (E)- [1- [3- (trifluoromethyl) phenyl] ethylidene] amino] oxy] methyl] benzeneaceate (Trifloxystrobin) compound of formula (I) in free form or in agro chemically acceptable salt form useful as a pest control agent .

Safety and Hazards

The compound has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

properties

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]cyclopropyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c13-12(14,15)9-3-1-2-8(6-9)11(4-5-11)7-10(16)17/h1-3,6H,4-5,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODFRYFVLBCRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid

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